

The Physiological Functions of Intermedin B: A Technical Guide

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Compound of Interest

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Abstract

Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a member of the calcitonin gene-related peptide (CGRP) superfamily, playing a crucial role in a wide array of physiological and pathophysiological processes.^{[1][2]} Discovered in 2004, this peptide is expressed in numerous tissues and exerts its effects through interaction with receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).^{[1][2]} This technical guide provides a comprehensive overview of the core physiological functions of **Intermedin B**, with a focus on its cardiovascular, renal, endocrine, and anti-inflammatory roles. Detailed signaling pathways, quantitative data from key studies, and experimental methodologies are presented to facilitate further research and therapeutic development.

Introduction to Intermedin B

Intermedin is a novel peptide that shares structural and functional homology with adrenomedullin (AM) and calcitonin gene-related peptide (CGRP).^{[3][4]} It is derived from a larger precursor protein, preprointermedin, which is proteolytically processed to yield biologically active fragments, primarily IMD1-53, IMD1-47, and IMD8-47.^{[3][5]} IMD's wide distribution throughout the body, including the pituitary gland, heart, kidneys, and gastrointestinal tract, suggests its involvement in diverse physiological functions.^{[1][6]} It

primarily signals through CLR/RAMP receptor complexes, with varying affinities for different RAMP subtypes, leading to a range of cellular responses.[1][3]

Cardiovascular Functions

IMD exerts significant effects on the cardiovascular system, primarily acting as a potent vasodilator and regulator of cardiac function.[3]

Vasodilation and Blood Pressure Regulation

Intravenous administration of IMD leads to a dose-dependent decrease in mean arterial pressure.[7][8] This hypotensive effect is attributed to its powerful vasodilatory action on various vascular beds.[2][8] IMD promotes the relaxation of precontracted aortic rings and increases blood flow to organs such as the heart, lungs, and kidneys.[2][7] The vasodilatory effects are mediated, in part, by the elevation of intracellular cyclic adenosine monophosphate (cAMP) and the activation of the nitric oxide (NO)-cGMP signaling pathway.[7][9]

Cardiac Effects

The influence of IMD on cardiac function is complex and can be context-dependent. In normal, healthy myocardium, IMD can have a negative inotropic effect, decreasing contractility.[10] This is mediated by increased nitric oxide production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[10] Conversely, in models of cardiac hypertrophy or nitric oxide deficiency, IMD enhances contractility and improves relaxation, a response linked to the phosphorylation of phospholamban.[10] Furthermore, IMD has demonstrated cardioprotective effects in the context of ischemia-reperfusion injury by reducing myocardial damage and improving cardiac function.[3][5] It also inhibits myocardial fibrosis by downregulating TGF- β signaling.[2]

Quantitative Data: Cardiovascular Effects of Intermedin B

Parameter	Species	IMD Form	Concentration/Dose	Effect	Reference
Mean Arterial Pressure	Rat	IMD1-47 & IMD8-47	150 nmol (i.v.)	Continuous decrease	[7]
Left Ventricular End-Systolic Pressure (LVESP)	Rat	IMD1-47 & IMD8-47	150 nmol (i.v.)	Decrease	[7]
+LVdp/dtmax	Rat	IMD1-47 & IMD8-47	150 nmol (i.v.)	Decrease	[7]
-LVdp/dtmax	Rat	IMD1-47 & IMD8-47	150 nmol (i.v.)	Decrease	[7]
Left Ventricular End-Diastolic Pressure (LVEDP)	Rat	IMD1-47 & IMD8-47	150 nmol (i.v.)	Elevation	[7]
3H-Leucine Incorporation (Cardiomyocytes)	Rat	IMD1-47	10^{-7} and 10^{-8} mol/L	12-25% decrease	[7]
3H-Leucine Incorporation (Cardiomyocytes)	Rat	IMD8-47	10^{-7} and 10^{-8} mol/L	14-18% decrease	[7]
Left Ventricular Systolic Pressure (LVSP) (Isolated Heart)	Rat	IMD8-47	10^{-8} and 10^{-7} mol/L	40% and 56% decrease	[7]

+LVdp/dtmax (Isolated Heart)	Rat	IMD8-47	10^{-8} and 10^{-7} mol/L	33% and 47% decrease	[7]
-LVdp/dtmax (Isolated Heart)	Rat	IMD8-47	10^{-8} and 10^{-7} mol/L	25% and 39% decrease	[7]
Coronary Perfusion Flow (CPF) (Isolated Heart)	Rat	IMD8-47	10^{-8} and 10^{-7} mol/L	25% and 33% increase	[7]
Myocardial cAMP Content (in vivo)	Rat	IMD1-47	10^{-7} mol/L	68% increase	[7]
Myocardial cAMP Content (in vivo)	Rat	IMD8-47	10^{-7} mol/L	150% increase	[7]
Aortic cAMP Content (in vivo)	Rat	IMD1-47	10^{-7} mol/L	320% increase	[7]
Aortic cAMP Content (in vivo)	Rat	IMD8-47	10^{-7} mol/L	281% increase	[7]
Myocardial cAMP Content (Isolated Heart)	Rat	IMD1-47	10^{-7} mol/L	24% increase	[7]
Myocardial cAMP Content	Rat	IMD8-47	10^{-7} mol/L	73% increase	[7]

(Isolated
Heart)

Renal Functions

IMD plays a significant role in renal physiology, including the regulation of renal blood flow, water-electrolyte homeostasis, and protection against kidney injury.[3]

Renal Hemodynamics and Diuresis

IMD increases renal perfusion and exhibits direct diuretic and natriuretic effects.[2][8]

Intravenous administration of IMD1-47 leads to increased renal blood flow and decreased vascular resistance in the kidneys.[2]

Protection Against Renal Injury

IMD has demonstrated protective effects in various models of kidney damage. In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, IMD administration lowered blood pressure, increased urine volume, and restored creatinine clearance.[11] It also reduced vascular and glomerular injury, and attenuated renal inflammation and fibrosis.[11]

Furthermore, IMD protects against renal ischemia-reperfusion injury by inhibiting oxidative stress, apoptosis, and endoplasmic reticulum stress.[4][12] In contrast-induced acute kidney injury (CIAKI), IMD preserves peritubular capillary endothelial integrity by activating the cAMP/Rac1 pathway.[13][14]

Endocrine Functions

IMD is highly expressed in the pituitary gland and is involved in the regulation of hormone secretion.[6][15]

Regulation of Prolactin Release

IMD functions as a paracrine factor in the pituitary to regulate prolactin release.[6][15] It stimulates a dose-dependent increase in prolactin secretion from cultured rat pituitary cells and elevates plasma prolactin levels in vivo.[15] This effect is particularly relevant during different reproductive states in females, as estrogen treatments have been shown to increase IMD expression in the pituitary.[6][15]

Inhibition of Growth Hormone Release

In contrast to its effect on prolactin, IMD inhibits the release of growth hormone (GH) from cultured anterior pituitary cells.[8][16]

Anti-inflammatory and Neuroprotective Roles

Recent studies have highlighted the anti-inflammatory and neuroprotective properties of **Intermedin B**.

Anti-inflammatory Effects

IMD has been shown to reduce the expression of major inflammatory factors in sepsis by regulating the NLRP3/Caspase-1/IL-1 β pathway.[2][9] In a model of neuroinflammation, **Intermedin B** isolated from *Curcuma longa* inhibited the production of pro-inflammatory mediators such as PGE2, TNF- α , and IL-6 in microglia.[17] This anti-inflammatory action is mediated through the inhibition of the NF- κ B signaling pathway.[17]

Neuroprotective Effects

Intermedin B has demonstrated neuroprotective effects by inhibiting the generation of reactive oxygen species (ROS) in hippocampal cells.[17] This antioxidant activity suggests its potential as a therapeutic agent for neurodegenerative diseases.[18]

Role in Cancer

The role of IMD in cancer is multifaceted and appears to be tumor-type specific. It has been implicated in promoting cell proliferation, survival, invasion, and angiogenesis in several cancers.

- **Glioblastoma:** IMD expression is positively correlated with the malignancy grade of gliomas.[19][20] It promotes glioma cell invasion and proliferation through the activation of the ERK1/2 signaling pathway.[19][20]
- **Hepatocellular Carcinoma (HCC):** IMD is overexpressed in HCC and regulates cell proliferation and survival.[21] It stimulates cell growth, at least in part, through the Erk1/2 signaling pathway.[21][22]

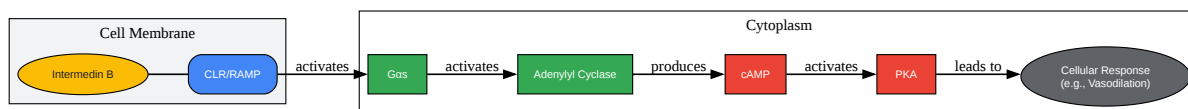
- Breast Cancer: IMD promotes breast cancer cell invasion and metastasis by increasing ribosome biogenesis and protein translation via the Src/c-Myc signaling pathway.[23]
- Colorectal Cancer (CRC): IMD stimulates CRC cell growth and migration and promotes angiogenesis.[22]

Signaling Pathways

IMD exerts its diverse physiological effects by activating multiple intracellular signaling pathways upon binding to its CLR/RAMP receptors.

G α s-cAMP-PKA Pathway

The primary signaling pathway activated by IMD is the G α s-cAMP-PKA pathway.[1][9] Binding of IMD to its receptor leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate various cellular responses, including vasodilation and hormone secretion.[7][9]

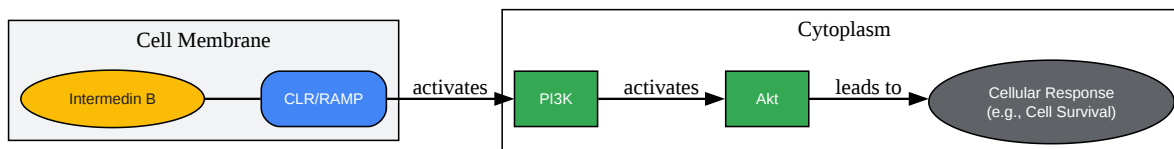


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IMD-cAMP-PKA Signaling Pathway

PI3K/Akt and AMPK Pathways

IMD can also activate the PI3K/Akt and AMPK signaling pathways.[1][9] These pathways are involved in cell survival, proliferation, and metabolism. For instance, in diabetic cardiomyopathy, IMD up-regulates CPT-1 β through the PI3K/Akt pathway.[24]

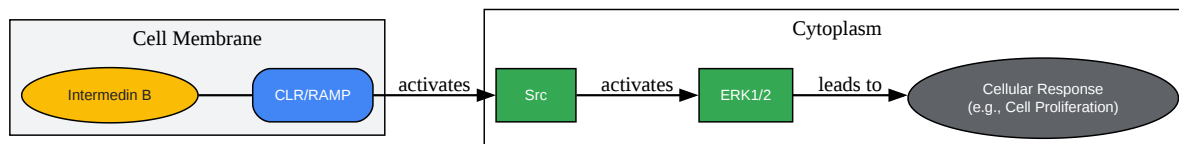


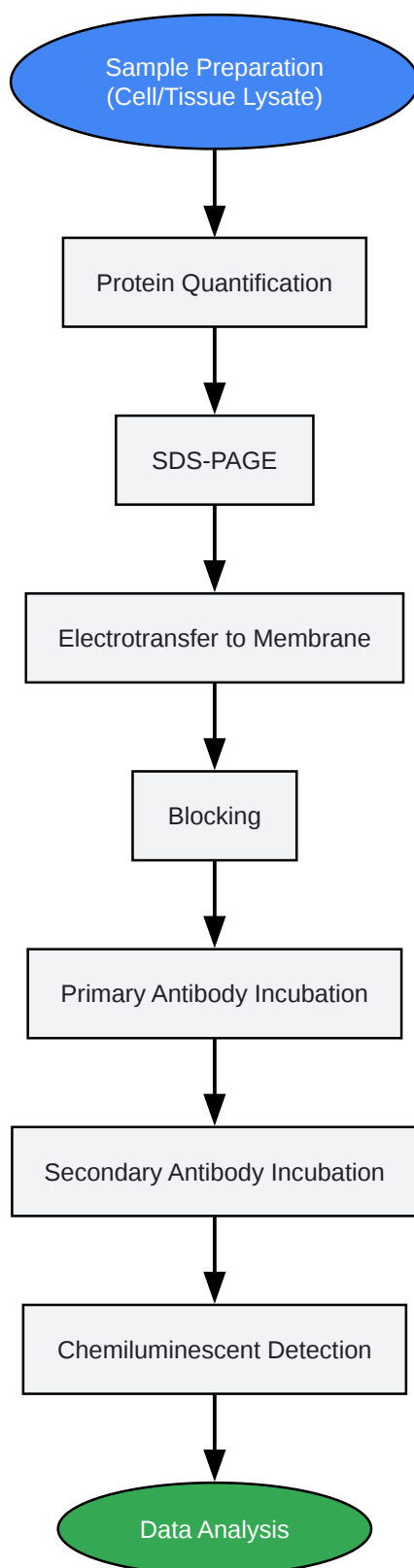
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IMD-PI3K/Akt Signaling Pathway

ERK1/2 Pathway

The ERK1/2 pathway is another important signaling cascade activated by IMD, particularly in the context of cancer.[1][9] Activation of this pathway promotes cell migration, proliferation, and angiogenesis.[9][19] In hepatocellular carcinoma, IMD-induced cell invasion is mediated through the ERK1/2-EGR1/DDIT3 signaling pathway.[1]





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